Methyl 4-azido-2-methylbutanoate

Description

Methyl 4-azido-2-methylbutanoate is a synthetic methyl ester characterized by an azide (-N₃) functional group at the C4 position and a methyl substituent at the C2 position of the butanoate backbone. The azide group confers unique reactivity, enabling applications in bioorthogonal chemistry, polymer functionalization, and nanoparticle stabilization, though its specific uses remain less documented compared to structurally related esters .

Properties

CAS No. |

113789-87-0 |

|---|---|

Molecular Formula |

C6H11N3O2 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

methyl 4-azido-2-methylbutanoate |

InChI |

InChI=1S/C6H11N3O2/c1-5(6(10)11-2)3-4-8-9-7/h5H,3-4H2,1-2H3 |

InChI Key |

HYVJNOSYCGFPOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN=[N+]=[N-])C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinction lies in its azide and branched methyl groups, which differentiate it from other methyl esters in terms of reactivity and stability. Key comparisons include:

Key Observations :

- Reactivity: The azide group in this compound enables participation in Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), unlike methyl salicylate (phenolic) or sandaracopimaric acid methyl ester (diterpene), which lack such bioorthogonal functionality .

- Stability : Azides are thermally sensitive, whereas methyl salicylate and sandaracopimaric acid derivatives exhibit greater thermal stability due to their aromatic or rigid terpene frameworks .

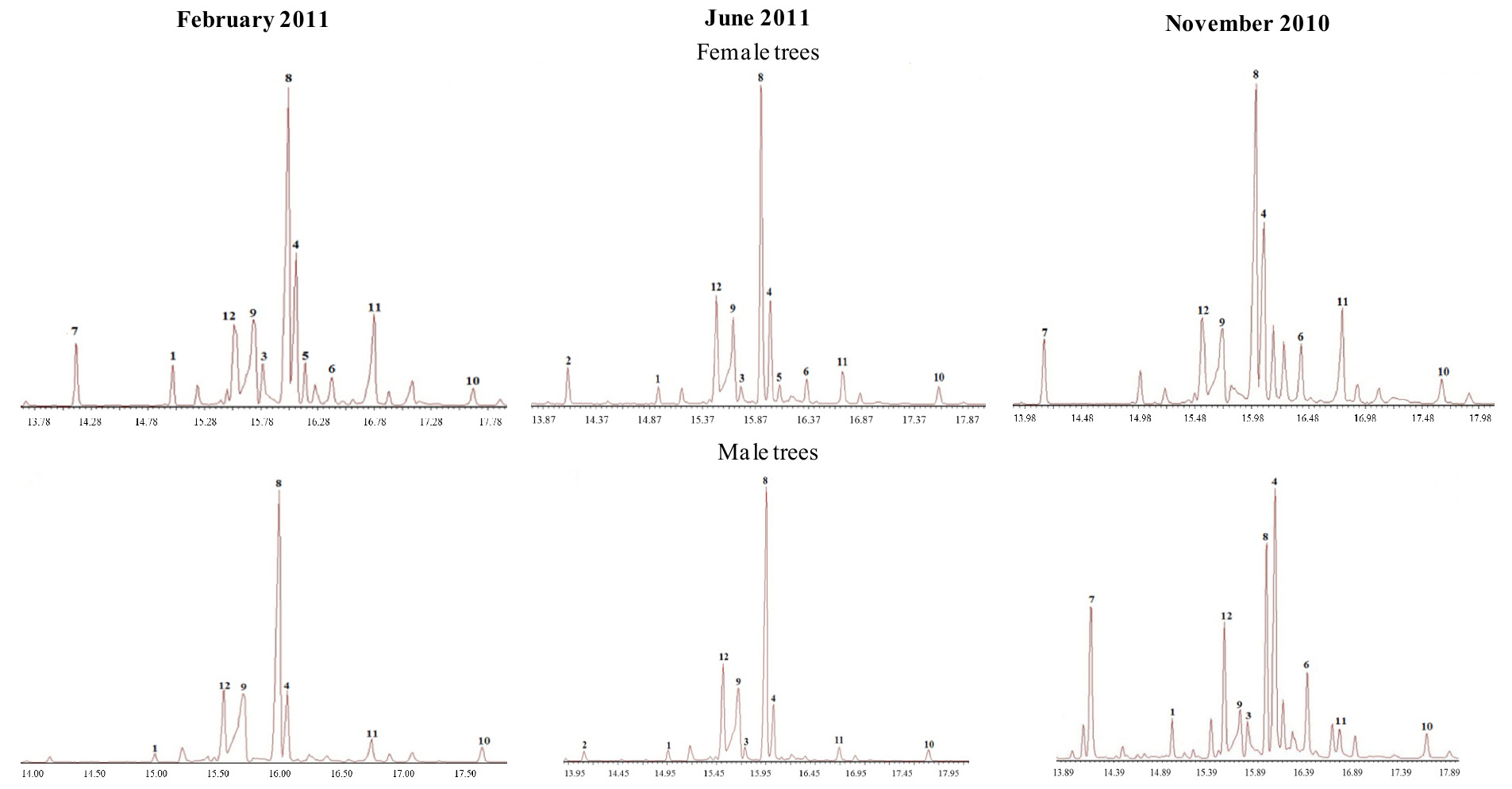

- Chromatographic Behavior : In gas chromatography (GC), azide-containing esters may show distinct retention times compared to terpene-based esters (e.g., sandaracopimaric acid methyl ester in ), influenced by polarity and molecular weight differences .

Physical and Chemical Property Trends

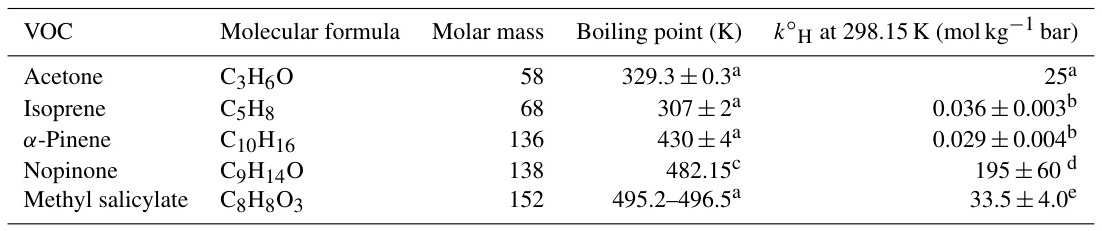

and reference methyl ester properties, though specific data for this compound are absent. By analogy:

- Volatility : Azide esters likely exhibit lower volatility than methyl salicylate (boiling point ~222°C, Table 3 in ) due to higher molecular weight and polar azide interactions.

- Solubility : The azide group may enhance water solubility compared to purely hydrophobic esters (e.g., terpene derivatives in ), though this depends on solvent polarity .

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 4-azido-2-methylbutanoate, and what key parameters must be controlled during synthesis?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a bromo or chloro precursor (e.g., methyl 4-bromo-2-methylbutanoate) with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) at 50–80°C. Key parameters include:

- Stoichiometry : Excess NaN₃ (1.5–2.0 eq.) to ensure complete substitution.

- Moisture control : Reactions conducted under anhydrous conditions to avoid hydrolysis.

- Temperature : Maintained below 80°C to prevent azide decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Identify ester methyl groups (δ ~3.6–3.8 ppm for OCH₃) and azide adjacency (δ ~3.1–3.3 ppm for CH₂N₃). Compare splitting patterns to rule out rotameric interference .

- IR Spectroscopy : Confirm the azide stretch (~2100–2150 cm⁻¹).

- Mass Spectrometry (ESI/MS) : Verify molecular ion [M+H]⁺ (e.g., m/z 172.1 for C₆H₁₀N₃O₂⁺).

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. What strategies are recommended for mitigating competing side reactions during the introduction of the azide group in this compound synthesis?

- Methodological Answer :

- Solvent Choice : Use DMF or DMSO to favor SN2 mechanisms over elimination.

- Catalytic Additives : Add tetrabutylammonium bromide (TBAB) to enhance NaN₃ solubility.

- Reaction Monitoring : Track progress via TLC (Rf ~0.4 in hexane/EtOAc 7:3) to terminate the reaction at ~90% conversion, minimizing byproducts like alkyl nitriles .

Q. How does the steric environment around the azide group in this compound influence its reactivity in Huisgen cycloaddition reactions, and what experimental approaches can optimize reaction efficiency?

- Methodological Answer :

- Steric Effects : The 2-methyl group reduces accessibility to the azide, slowing cycloaddition.

- Optimization Strategies :

- Use Cu(I) catalysts (e.g., CuBr(PPh₃)₃) to lower activation energy.

- Employ microwave-assisted synthesis (60°C, 30 min) to accelerate kinetics.

- Monitor conversion via in situ IR (disappearance of azide peak) .

Q. In kinetic versus thermodynamic control scenarios during derivatization of this compound, how should researchers design experiments to isolate desired products?

- Methodological Answer :

- Kinetic Control : Short reaction times (1–2 h) and lower temperatures (0–25°C) favor faster-forming intermediates (e.g., triazoles).

- Thermodynamic Control : Extended reflux (12–24 h) at 80°C stabilizes thermodynamically favored products (e.g., tetrazoles).

- Quenching : Rapid cooling or acid workup halts equilibration, enabling isolation of target adducts .

Q. What analytical discrepancies might arise when interpreting NMR data for this compound, and how can they be resolved?

- Methodological Answer :

- Challenge : Overlapping signals from diastereomers or conformers.

- Solutions :

- 2D NMR (COSY/HSQC) : Resolve coupling networks and assign quaternary carbons.

- Variable Temperature NMR : Heating to 50°C simplifies splitting by reducing rotational barriers.

- Computational Modeling : Compare experimental spectra with DFT-calculated shifts (e.g., Gaussian 16) .

Safety & Handling

Q. What are the critical safety considerations for handling and storing this compound given its azide functionality?

- Methodological Answer :

- Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent light/heat degradation.

- Handling : Use blast shields and conduct reactions in small batches (<1 g) to mitigate explosion risks.

- Decontamination : Quench waste with 10% aqueous NaNO₂ to convert residual azides to harmless nitrogen gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.